5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide
Description
Properties
CAS No. |
866350-03-0 |
|---|---|
Molecular Formula |
C22H29N5O4S |
Molecular Weight |
459.57 |
IUPAC Name |
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide |
InChI |
InChI=1S/C22H29N5O4S/c1-30-15-5-6-17-16(14-15)19-20(24-17)21(29)27(22(32)25-19)8-3-2-4-18(28)23-7-9-26-10-12-31-13-11-26/h5-6,14,24H,2-4,7-13H2,1H3,(H,23,28)(H,25,32) |
InChI Key |
IUCDUSXRODXESO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)NCCN4CCOCC4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide is a synthetic derivative that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, often starting from readily available pyrimidine and indole derivatives. The specific synthetic pathway can vary, but it generally incorporates the formation of the dihydropyrimidine core followed by functionalization to introduce the morpholine and pentanamide groups.
Antimicrobial Activity
Recent studies indicate that compounds structurally related to 5-(8-methoxy-4-oxo-2-sulfanylidene...) exhibit significant antimicrobial properties. For instance:
- A related compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin in some cases .
- The minimal inhibitory concentrations (MICs) for these compounds were reported to be in the range of 37.9–113.8 μM against sensitive strains of Staphylococcus aureus and Listeria monocytogenes .
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity:
- Compounds exhibited MICs against fungi such as Trichophyton mentagrophytes, indicating potential as antifungal agents .
Cytotoxicity
The cytotoxicity of related compounds has been evaluated using human cell lines:
- Compounds showed low cytotoxicity against HEK-293 cells, suggesting a favorable safety profile for further development .
Case Studies
A study involving a series of indole derivatives similar to 5-(8-methoxy-4-oxo-2-sulfanylidene...) highlighted their dual action as COX inhibitors and their potential in cancer therapy. The compounds were found to inhibit cancer cell proliferation effectively while maintaining low toxicity levels in normal cells .
Structure-Activity Relationship (SAR)
The structure of 5-(8-methoxy-4-oxo-2-sulfanylidene...) plays a crucial role in its biological activity:
- Indole Ring : Contributes to the antimicrobial properties.
- Dihydropyrimidine Core : Enhances interaction with biological targets.
- Morpholine Group : May improve solubility and bioavailability.
Research Findings Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with cancer progression. The mechanism involves the modulation of key proteins involved in cell cycle regulation and apoptosis pathways.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed selective cytotoxicity against breast cancer cells while sparing normal cells. The IC50 values were significantly lower than those of standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antibiotic agent.
Case Study:
In vitro testing conducted by researchers at a pharmaceutical company revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .
Pharmacological Insights
Pharmacological evaluations have highlighted the compound's ability to interact with various biological targets, including ion channels and enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of sodium channels linked to pain signaling pathways, suggesting applications in pain management therapies.
Case Study:
Research published in Pain Research and Management indicated that this compound could modulate NaV1.8 channel activity, providing a novel approach to treating neuropathic pain without the side effects commonly associated with opioid analgesics .
Comparison with Similar Compounds
Structural Analogs from Published Data
Functional Group Analysis
- Morpholinoethyl vs. Benzyl/Pyridinyl Groups: The morpholinoethyl group in the target compound likely confers superior aqueous solubility compared to the hydrophobic 4-methylbenzyl or pyridinylmethyl substituents in analogs . Morpholine’s oxygen and nitrogen atoms enhance hydrogen-bonding capacity, which may improve membrane permeability or target binding.
- Sulfanylidene (C=S) vs. Dione/Oxime Groups: The sulfanylidene moiety in the target compound distinguishes it from analogs with dione (C=O) or oxime (N-O) groups.
- Substituent Positioning : Fluorine at position 8 (in SynBase analog) may enhance metabolic stability but reduce electron density in the indole ring compared to the methoxy group in the target compound .
Hypothetical Pharmacological Implications
- Target Selectivity: The morpholinoethyl side chain may direct the compound toward kinase targets (e.g., PI3K/mTOR pathways), whereas benzyl-substituted analogs might favor lipid-rich environments (e.g., membrane-bound receptors).
- Solubility and Bioavailability : The hydrophilic morpholine group suggests better pharmacokinetic properties than analogs with purely aromatic substituents.
Q & A
Q. Purity Assurance :
- Analytical Monitoring : Use TLC (silica gel, chloroform/methanol) for reaction progress and HPLC (C18 column, acetonitrile/water gradient) for final purity ≥95% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
Basic: Which spectroscopic methods are most effective for structural characterization of this compound?
- NMR Spectroscopy :
- 1H/13C NMR : Assigns protons and carbons in the pyrimidoindole core (e.g., δ 7.2–8.5 ppm for aromatic indole protons) and morpholine side chain (δ 3.4–3.7 ppm for morpholine-OCH2) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused ring system .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ with <2 ppm error) .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfanylidene tautomerism in the solid state .
Basic: How is the compound’s biological activity initially screened in academic settings?
- In Vitro Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations; IC50 values compared to reference drugs (e.g., doxorubicin) .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria; MIC values reported .
- Target Engagement : Fluorescence polarization assays to assess binding to DNA topoisomerase II or kinase targets .
Advanced: How can synthetic yield be optimized for the morpholin-4-ylethyl side-chain conjugation?
- Reaction Optimization :
- Solvent Selection : Use DCM instead of THF to reduce steric hindrance during amide coupling .
- Catalyst Screening : Compare EDCl, DCC, and HATU for coupling efficiency; HATU often improves yields by 15–20% .
- Temperature Gradient : Perform reactions at 0°C (30 min) followed by gradual warming to RT to suppress racemization .
- Yield Analysis : Design a factorial experiment (e.g., 3×3 matrix) varying solvent, catalyst, and temperature; analyze via ANOVA to identify significant factors .
Advanced: How can contradictory biological activity data (e.g., varying IC50 across studies) be resolved?
- Source Identification :
- Purity Discrepancies : Compare HPLC traces from independent studies; impurities >2% may alter activity .
- Assay Conditions : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free) or incubation time (48 vs. 72 hr) .
- Statistical Validation : Apply Bland-Altman analysis to assess inter-lab variability or use meta-analysis (e.g., random-effects model) to aggregate data .
Advanced: What computational strategies predict structure-activity relationships (SAR) for substituent modifications?
- Molecular Docking : Use AutoDock Vina to model interactions between the sulfanylidene group and ATP-binding pockets (e.g., EGFR kinase) .
- QSAR Modeling : Build a regression model using descriptors like LogP, polar surface area, and Hammett constants for substituents (R² >0.85 validated via cross-validation) .
- MD Simulations : Simulate binding stability (20 ns trajectories) to compare morpholine vs. piperazine side chains in solvent (explicit water/PBS) .
Advanced: How does the sulfanylidene tautomerism influence reactivity and biological target engagement?
- Tautomer Analysis :
- NMR Titration : Monitor thione (C=S) ↔ thiol (S-H) equilibrium in DMSO-d6 using variable-temperature 1H NMR .
- X-ray Diffraction : Compare tautomeric forms in crystal structures; sulfanylidene tautomer dominates in non-polar environments .
- Biological Impact : Surface plasmon resonance (SPR) shows 3-fold higher kinase inhibition for the thione form due to stronger H-bonding .
Advanced: What strategies mitigate decomposition during long-term storage of this compound?
- Stability Studies :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH); monitor via HPLC every 7 days .
- Stabilizers : Add 0.1% BHT to ethanol stock solutions to prevent radical-mediated degradation .
- Storage Recommendations : Lyophilize and store at -80°C under argon; avoid aqueous buffers (pH >7 accelerates hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
